N-Hydroxy-N-(2-fluorenyl)benzamide

Descripción general

Descripción

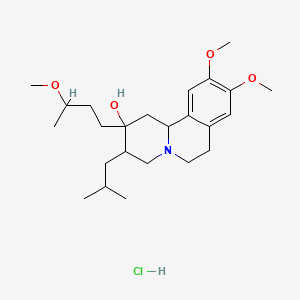

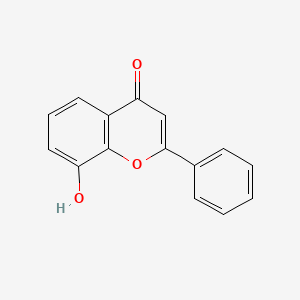

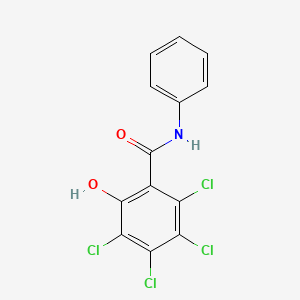

N-Hydroxy-N-(2-fluorenyl)benzamide is a chemical compound . It has a molecular formula of C20H15NO2 and a molecular weight of 301.34 .

Synthesis Analysis

The synthesis of benzamides, which includes compounds like N-Hydroxy-N-(2-fluorenyl)benzamide, can be achieved through direct condensation of carboxylic acids and amines . This process involves the use of a superior and recoverable catalyst, low reaction times, and a simple procedure . The method is considered eco-friendly and uses ultrasonic irradiation as a green and powerful technology .Molecular Structure Analysis

The molecular structure of N-Hydroxy-N-(2-fluorenyl)benzamide consists of 20 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . More detailed structural information can be obtained from its molecular file .Chemical Reactions Analysis

The activation of N-Hydroxy-N-(2-fluorenyl)benzamide can occur via chemical and enzymatic oxidations . It’s important to note that this compound is a carcinogen and its activation is a significant part of its chemical behavior .Aplicaciones Científicas De Investigación

Carcinogenic Activation : N-Hydroxy-N-(2-fluorenyl)benzamide (N-OH-2-FBA) is studied for its carcinogenic activation via chemical and enzymatic oxidations, compared with N-hydroxy-N-(2-fluorenyl)acetamide (N-OH-2-FAA). The research developed HPLC methods for separation and quantitation of these hydroxamic acids and their oxidation products, contributing to understanding carcinogen activation mechanisms (Malejka-Giganti, Ritter, & Decker, 1992).

Biological Activity : A study on derivatives of hydroxy-N-benzamides, which are structurally related to N-Hydroxy-N-(2-fluorenyl)benzamide, revealed their biological activity against mycobacterial, bacterial, and fungal strains. This research contributes to understanding the spectrum of biological activity of such compounds, useful in the development of new therapeutic agents (Imramovský et al., 2011).

Conversion to Carcinogenic Arylhydroxamic Acids : Research highlighted the conversion of noncarcinogenic aromatic amides to carcinogenic arylhydroxamic acids through synthetic N-hydroxylation. This conversion implicates metabolic N-hydroxylation as a potential step in carcinogenesis by aromatic amides (Gutmann, Galitski, & Foley, 1967).

Fluorescence Studies : Studies on derivatives of 2-Hydroxy-N-benzamides have been conducted to understand their fluorescence properties, particularly in relation to changes in pH and medium polarity. These studies contribute to the field of spectroscopic analysis and can have applications in the development of fluorescent probes (Niemczynowicz et al., 2020).

Pharmaceutical Applications : Other studies have synthesized and evaluated the antibacterial and antifungal activities of hydroxy-N-benzamide derivatives, which can contribute to the development of new antimicrobial agents (Mobinikhaledi et al., 2006).

Safety And Hazards

This compound is considered hazardous . It has been classified for acute oral toxicity and germ cell mutagenicity . It’s harmful if swallowed and is suspected of causing genetic defects . Safety measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .

Propiedades

IUPAC Name |

N-(9H-fluoren-2-yl)-N-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO2/c22-20(14-6-2-1-3-7-14)21(23)17-10-11-19-16(13-17)12-15-8-4-5-9-18(15)19/h1-11,13,23H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUPIJPEVJYUIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)N(C(=O)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190174 | |

| Record name | N-Hydroxy-N-(2-fluorenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydroxy-N-(2-fluorenyl)benzamide | |

CAS RN |

3671-71-4 | |

| Record name | N-Hydroxy-N-(2-fluorenyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxy-N-(2-fluorenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-HYDROXY-N-2-FLUORENYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS2A8UW3HC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.